Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
The synthesis of Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methoxy-1H-pyrazole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired ester .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways .
Comparison with Similar Compounds
Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
Ethyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical reactivity and biological activity.
Ethyl 5-fluoro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(14)9-6-4-8(15-2)11-5-7(6)12-13-9/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
WMHFGDYNORMPBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=CN=C(C=C21)OC |
Origin of Product |
United States |
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